molecular formula C15H21N7O4 B12593142 1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- CAS No. 500771-02-8

1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)-

Cat. No.: B12593142
CAS No.: 500771-02-8
M. Wt: 363.37 g/mol
InChI Key: GFIHTTAZNTXWRV-QWRGUYRKSA-N
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Description

1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- is a synthetic compound known for its role as an analogue of thyrotropin-releasing hormone (TRH). This compound is a tri-peptide tropic hormone released by the hypothalamus, stimulating the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- involves a multi-step process. One common method involves the transformation of itaconic acid into substituted pyrimidine carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- is unique due to its specific structure and its role as an analogue of TRH. Its ability to stimulate TSH and prolactin release makes it valuable in both research and clinical applications.

Properties

CAS No.

500771-02-8

Molecular Formula

C15H21N7O4

Molecular Weight

363.37 g/mol

IUPAC Name

2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrazolidine-1-carboxamide

InChI

InChI=1S/C15H21N7O4/c16-15(26)22-5-1-4-21(22)14(25)11(6-9-7-17-8-18-9)20-13(24)10-2-3-12(23)19-10/h7-8,10-11H,1-6H2,(H2,16,26)(H,17,18)(H,19,23)(H,20,24)/t10-,11-/m0/s1

InChI Key

GFIHTTAZNTXWRV-QWRGUYRKSA-N

Isomeric SMILES

C1CN(N(C1)C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

C1CN(N(C1)C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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